(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene
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Overview
Description
(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a trifluorobutene group attached to a benzene ring through a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4,4-trifluorobut-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions
(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluorobutene group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selective transformation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonates, sulfides, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The trifluorobutene group can also interact with cellular membranes and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Fluensulfone: A nematicide with a similar trifluorobutene-sulfonyl structure, used in agriculture to control nematodes.
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: A compound with a similar trifluorobutene group but different functional groups, used in organic synthesis.
Uniqueness
(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene is unique due to its specific combination of a trifluorobutene group and a sulfonyl linkage to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,4,4-trifluorobut-3-enylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c11-9(10(12)13)6-7-16(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKHARQZFCZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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